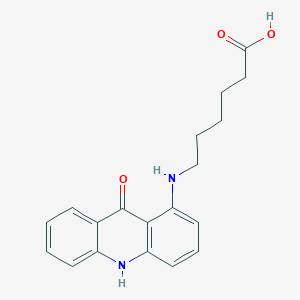
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is a compound with a molecular formula of C19H20N2O3 and a molecular weight of 324.37 g/mol . This compound is part of the acridine family, which is known for its diverse biological and photochemical properties . Acridine derivatives have been extensively studied for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial and protozoal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine with hexanoic acid derivatives. One common method involves the use of triethylamine and ethylchloroformate as reagents . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods. For example, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 . This method offers a high yield and is considered more environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine core.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a range of functionalized acridine compounds.
Aplicaciones Científicas De Investigación
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating cancer, Alzheimer’s disease, and infections.
Industry: Utilized in the development of materials with specific photochemical properties.
Mecanismo De Acción
The mechanism of action of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid primarily involves DNA intercalation . This process can disrupt the normal function of DNA and related enzymes, leading to various biological effects. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
9-oxo-9,10-dihydroacridine: A precursor in the synthesis of various acridine derivatives.
Uniqueness
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is unique due to its specific combination of the acridine core and hexanoic acid moiety. This structure allows it to exhibit a range of biological and photochemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
141523-41-3 |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
6-[(9-oxo-10H-acridin-1-yl)amino]hexanoic acid |
InChI |
InChI=1S/C19H20N2O3/c22-17(23)11-2-1-5-12-20-15-9-6-10-16-18(15)19(24)13-7-3-4-8-14(13)21-16/h3-4,6-10,20H,1-2,5,11-12H2,(H,21,24)(H,22,23) |
Clave InChI |
DDMRNSZDACFESM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


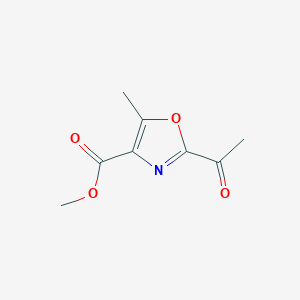
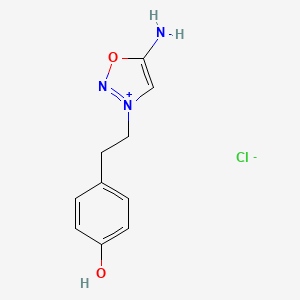
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
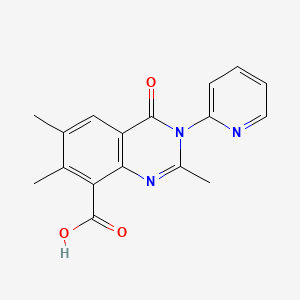
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
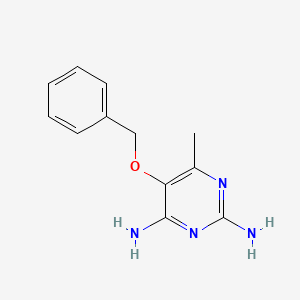
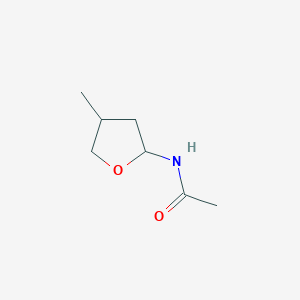
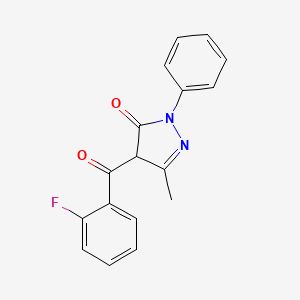


![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
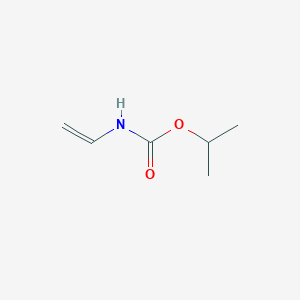
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)

